Cas no 112093-28-4 (Endoxifen (Z-isomer))

Endoxifen (Z-isomer) 化学的及び物理的性質
名前と識別子
-
- Phenol,4-[(1Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-
- Endoxifen
- 4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
- Endoxifen (Z-isomer)
- Endoxifen NEW
- 4-Hydroxy-N-desmethyltamoxifen
- 4OHNDtam
- UNII-46AF8680RC
- Z-Endoxifen
- 4-[(1Z)-1-[4-[2-(Methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol
- N-Desmethyl-4-hydroxytamoxifen
- Endoxifen Z-Isomer
- (Z)-Endoxifen
- (Z)-4-Hydroxy-N-desmethyl Tamoxifen (mixture of isomers)
- 4-Hydroxy-N-desmethyl-tamoxifen
- 46AF8680RC
- N-Desmethyl-4-hydroxy Tamoxifen (approx. 1:1 E/Z Mixture)
- C25H27NO2
- 4-hydroxy-N-desmethyltamoxifen, (Z)-isomer
- 4-hydroxy-N-desmethyl tamoxifen
- NS00093647
- 4-(1-(4-(2-(methylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol
- AC-36810
- NSC749798
- EX-A645
- DTXSID80149880
- 4-[(~{Z})-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
- NSC-777380
- J-002363
- 112093-28-4
- AKOS030526256
- (E/Z)-4-[1-[4-[2-(Methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-phenol
- (Z)-4-Hydroxy-N-desmethyl Tamoxifen (contains up to 10% E isomer)
- (Z)-4-Hydroxy-N-desmethyl tamoxifen(contains up to 10% e isomer)
- SCHEMBL10107920
- BS-42369
- Endoxifen(E/Z=1:1)
- Phenol, 4-(1-(4-(2-(methylamino)ethoxy]phenyl)-2-phenyl-1-butenyl)-, (Z)-
- (E/Z)-4-(1-(4-(2-(methylamino)ethoxy)phenyl)-2-phenylbut-1-enyl)phenol
- NSC 749798
- BDBM50435003
- EX-A1970
- CS-0028594
- CHEMBL1093458
- NSC-746494
- HY-18719E
- GTPL10203
- MFCD09840374
- 4-[1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
- 110025-28-0
- BCP15866
- NCGC00386714-01
- ENDOXIFEN [WHO-DD]
- BE172975
- (Z)-4-(1-(4-(2-(methylamino)ethoxy)phenyl)-2-phenylbut-1-enyl)phenol
- Q27149598
- NSC777380
- CHEBI:80555
- NSC746494
- NSC-749798
- N-Desmethyl-4-hydroxy tamoxifen(approx. 1:1 e/z mixture)
- MHJBZVSGOZTKRH-IZHYLOQSSA-N
- W-200834
- A894656
- ;4-[(1Z)-1-[4-[2-(Methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol; 4-Hydroxy-N-desmethyltamoxifen; N-Desmethyl-4-hydroxytamoxifen;(E/Z)-4-[1-[4-[2-(Methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-phenol
- EN300-822190
- 4-[(1Z)-1-{4-[2-(methylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenol
- EndoxifenZ-Isomer
- phenol, 4-((1Z)-1-(4-(2-(methylamino)ethoxy)phenyl)-2-phenyl-1-buten-1-yl)-
- Phenol, 4-[(1Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-
- (Z)-4-(1-(4-(2-(methylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol
- 4-[1-[4-[2-(Methylamino)ethoxy]phenyl]-2-phenyl-1-butenyl]phenol; (E/Z)-Endoxifen; 4OHNDtam;
- Endoxifen?
- BRD-K62752296-003-01-3
-
- MDL: MFCD09840374
- インチ: 1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24-
- InChIKey: MHJBZVSGOZTKRH-IZHYLOQSSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])N([H])C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])/C(/C1C([H])=C([H])C(=C([H])C=1[H])O[H])=C(\C1C([H])=C([H])C([H])=C([H])C=1[H])/C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 373.20400
- どういたいしつりょう: 373.204
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 28
- 回転可能化学結合数: 8
- 複雑さ: 467
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.3
- ぶんしりょう: 373.5
- トポロジー分子極性表面積: 41.5
じっけんとくせい
- 密度みつど: 1.099±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 139-143 ºC
- ふってん: 519.327°C at 760 mmHg
- フラッシュポイント: 267.88°C
- 屈折率: 1.599
- ようかいど: ほとんど溶けない(0.013 g/l)(25ºC)、
- PSA: 41.49000
- LogP: 5.75040
Endoxifen (Z-isomer) セキュリティ情報
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
Endoxifen (Z-isomer) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB531191-10mg |
N-Desmethyl-4-hydroxytamoxifen, mixture of isomers, 95%; . |
112093-28-4 | 95% | 10mg |
€341.60 | 2025-02-22 | |
eNovation Chemicals LLC | Y1054241-25mg |
(Z)-4-Hydroxy-N-desmethyl Tamoxifen (mixture of isomers) |
112093-28-4 | 95% | 25mg |
$1145 | 2023-09-04 | |
ChemScence | CS-5082-5mg |
Endoxifen Z-isomer |
112093-28-4 | 5mg |
$160.0 | 2022-04-28 | ||
DC Chemicals | DC8265-1 g |
Endoxifen |
112093-28-4 | >98% | 1g |
$1800.0 | 2022-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E60400-1mg |
4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol |
112093-28-4 | 98% | 1mg |
¥1952.0 | 2023-09-07 | |
Axon Medchem | 2221-5 mg |
(Z)-Endoxifen |
112093-28-4 | 99% | 5mg |
€150.00 | 2023-07-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2280-10 mg |
Endoxifen Z-isomer |
112093-28-4 | 99.57% | 10mg |
¥3577.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2280-25 mg |
Endoxifen Z-isomer |
112093-28-4 | 99.57% | 25mg |
¥6796.00 | 2022-02-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E884507-1mg |
Endoxifen Z-isomer |
112093-28-4 | 98% | 1mg |
¥1,128.60 | 2022-01-13 | |
eNovation Chemicals LLC | Y1054241-1mg |
(Z)-4-Hydroxy-N-desmethyl Tamoxifen (mixture of isomers) |
112093-28-4 | 95% | 1mg |
$175 | 2023-09-04 |
Endoxifen (Z-isomer) 関連文献
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
3. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
Endoxifen (Z-isomer)に関する追加情報
Endoxifen (Z-isomer) - CAS No. 112093-28-4: An Overview of a Promising Compound in the Field of Chemotherapy
Endoxifen (Z-isomer), with the CAS number 112093-28-4, is a significant compound in the field of chemotherapy and cancer research. This isomer of endoxifen, specifically the Z-isomer, has garnered considerable attention due to its potential therapeutic properties and unique chemical structure. In this comprehensive overview, we will delve into the chemical characteristics, biological activities, and recent research advancements surrounding Endoxifen (Z-isomer).
Chemical Structure and Properties
Endoxifen (Z-isomer) is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) used in the treatment of breast cancer. The Z-isomer is characterized by its geometric configuration, which differs from the E-isomer in the arrangement of substituents around a double bond. This structural difference can significantly impact the compound's biological activity and pharmacological properties.
The molecular formula of Endoxifen (Z-isomer) is C20H212, and its molecular weight is approximately 307.4 g/mol. The compound is typically found as a white to off-white solid and is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Its chemical stability and solubility properties make it suitable for various experimental and clinical applications.
Biological Activities and Mechanisms of Action
Endoxifen (Z-isomer) exhibits potent anti-estrogenic activity, making it a valuable candidate for the treatment of estrogen receptor-positive (ER+) breast cancer. Unlike tamoxifen, which can act as both an agonist and an antagonist depending on the tissue context, Endoxifen (Z-isomer) primarily functions as an antagonist at estrogen receptors. This selective antagonism reduces the risk of side effects associated with partial agonist activity.
Recent studies have also highlighted the potential of Endoxifen (Z-isomer) in overcoming resistance to tamoxifen therapy. Resistance to tamoxifen can develop over time due to various mechanisms, including mutations in estrogen receptors and alterations in signaling pathways. Research has shown that Endoxifen (Z-isomer) can effectively target these resistant cells by modulating different signaling pathways and inducing apoptosis.
Clinical Applications and Research Advancements
The clinical potential of Endoxifen (Z-isomer) has been extensively explored in preclinical and early-phase clinical trials. In vitro studies have demonstrated that Endoxifen (Z-isomer) can inhibit the growth of breast cancer cell lines with high efficacy, particularly those that are resistant to tamoxifen. These findings have paved the way for further investigation into its therapeutic applications.
A recent study published in the Journal of Clinical Oncology reported promising results from a phase I/II clinical trial evaluating the safety and efficacy of Endoxifen (Z-isomer). The trial involved patients with advanced ER+ breast cancer who had previously failed tamoxifen therapy. The results showed that treatment with Endoxifen (Z-isomer) led to significant tumor regression in a substantial proportion of patients, with minimal adverse effects.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on Endoxifen (Z-isomer) continues to uncover new insights into its mechanisms of action and potential therapeutic applications. Future studies are likely to focus on optimizing dosing regimens, exploring combination therapies with other anticancer agents, and investigating its efficacy in different types of cancer beyond breast cancer.
In conclusion, Endoxifen (Z-isomer) - CAS No. 112093-28-4 represents a promising compound in the field of chemotherapy, offering significant advantages over existing treatments for ER+ breast cancer. Its unique chemical structure, potent anti-estrogenic activity, and potential to overcome resistance make it an exciting area of research for oncologists and pharmaceutical scientists alike.
112093-28-4 (Endoxifen (Z-isomer)) 関連製品
- 68392-35-8(Afimoxifene)
- 68047-06-3(4-Hydroxytamoxifen)
- 10540-29-1(Tamoxifen)
- 110025-28-0(N-Desmethyl-4-hydroxy Tamoxifen (approx. 1:1 E/Z Mixture))
- 15917-50-7(Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-, (Z)- (9CI))
- 82413-20-5(Droloxifene)
- 157698-32-3(Tamoxifen-d)
- 13002-65-8((E)-Tamoxifen)
- 65213-48-1((Z)-4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol)
- 82413-23-8(4’-Hydroxy Tamoxifen (contains up to 10% E isomer))
